molecular formula C15H17NO4 B2575547 dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate CAS No. 78408-80-7

dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate

Cat. No.: B2575547
CAS No.: 78408-80-7
M. Wt: 275.304
InChI Key: PUOVZTRCBCFNMI-PBEXPTJQSA-N
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Description

Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate is a conjugated enyne compound featuring a benzylamino-substituted methylidene group and ester functionalities. The compound’s conjugated system enables π-electron delocalization, a trait associated with anticancer and antibacterial activity in analogous structures .

The crystal structure of a closely related compound, (2E,4Z)-dimethyl 4-((phenylamino)methylene)pent-2-enedioate (C₁₄H₁₅NO₄), was reported by Hunan University of Science and Engineering (2019). It crystallizes in two independent molecules per asymmetric unit, stabilized by non-covalent interactions and pseudo-translational symmetry. Key bond lengths include C=C (1.34–1.38 Å) and C=O (1.20–1.22 Å), consistent with typical conjugated enoate systems .

Properties

IUPAC Name

dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-14(17)9-8-13(15(18)20-2)11-16-10-12-6-4-3-5-7-12/h3-9,11,16H,10H2,1-2H3/b9-8+,13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOVZTRCBCFNMI-PBEXPTJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=CNCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=C/NCC1=CC=CC=C1)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate typically involves the condensation of benzylamine with dimethyl 4-formylpent-2-enedioate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imine intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzylamino derivatives.

Scientific Research Applications

Pharmaceutical Potential

Research indicates that dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate may possess significant pharmaceutical properties:

  • Anticancer Activity : Studies are ongoing to evaluate its efficacy against various cancer cell lines. The compound's ability to interact with biological targets suggests potential for development as an anticancer agent .
  • Enzyme Inhibition : Interaction studies have shown that this compound may inhibit certain enzymes, making it a candidate for treating conditions like diabetes through α-glucosidase inhibition .

Binding Studies

Binding affinity studies are crucial for assessing the viability of this compound as a pharmaceutical agent. Preliminary data suggest that it interacts effectively with biological receptors, which could lead to therapeutic applications.

Case Study 1: Anticancer Research

A study published in 2019 explored the anticancer properties of compounds similar to this compound. The results indicated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of this compound. The findings suggested that it could serve as an effective inhibitor of α-glucosidase, which is relevant in managing blood sugar levels in diabetic patients. This positions the compound as a promising candidate for further pharmacological investigations .

Mechanism of Action

The mechanism of action of dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituent (R) Conjugation System Notable Interactions
Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate Benzylamino Extended enyne-ester Intramolecular H-bonding, π–π stacking
(2E,4Z)-Dimethyl 4-((phenylamino)methylene)pent-2-enedioate Phenylamino Conjugated alkenyl-ester Pseudo-symmetry, weak C–H⋯O interactions
Dimethyl 4-{1-[(4-fluorobenzyl)amino]ethylidene}-2-pentenedioate 4-Fluorobenzylamino Ethylidene-ester Enhanced electron-withdrawing effect (F)
(4Z)-4-[(Dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine Dimethylamino Pyrazolidine-dione Intramolecular C–H⋯O (2.08 Å), [010] chains
(4Z)-4-{(2-Chlorophenyl)aminomethylidene}-3-methylpyrazolone 2-Chlorophenyl/furyl Pyrazolone-furan C–H⋯N bonds, π–π interactions (3.39–3.60 Å)

Key Observations:

  • Benzyl vs. Both compounds exhibit similar conjugation patterns, but the benzyl group may enhance lipophilicity .
  • Fluorine Substitution: The 4-fluorobenzylamino analog () introduces an electron-withdrawing group, which could modulate reactivity in nucleophilic or electrophilic reactions. This substitution is common in drug design to improve metabolic stability .
  • Heterocyclic Modifications: Pyrazolone () and pyrazolidine () derivatives exhibit rigid heterocyclic cores, altering planarity and conjugation. For example, the pyrazolidine ring in adopts a shallow envelope conformation, reducing π-orbital overlap compared to linear enoates .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Parameters
Compound Space Group Bond Lengths (Å) Dihedral Angles (°) Packing Features
Target compound (analog from ) P 1 C=C: 1.34–1.38; C=O: 1.20–1.22 E,4Z configuration enforced Pseudo-symmetry, H-bonding
Pyrazolidine derivative P2₁/c C=O: 1.21; C–N: 1.34 Pyrazolidine flap: 4.56° [010] chains via C–H⋯O
Chlorophenyl-furyl derivative P2₁/n C–Cl: 1.74; C–N: 1.35 Phenyl-pyrazole: 19.75° Sheets via π–π and C–H⋯N

Structural Insights:

  • The target compound’s pseudo-symmetry () suggests efficient crystal packing, which may correlate with higher melting points compared to less symmetric analogs.

Biological Activity

Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzylamino group attached to a pentenedioate backbone. Its molecular formula is C14H15NO4C_{14}H_{15}NO_4, and it possesses distinct geometric configurations that influence its reactivity and interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves the condensation of benzylamine with dimethyl 4-formylpent-2-enedioate. This reaction is often facilitated by a base such as sodium hydroxide, which promotes the formation of an imine intermediate that subsequently cyclizes to yield the desired product. Purification methods such as recrystallization and chromatography are employed to achieve high-purity compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The benzylamino group is believed to play a crucial role in these activities by interacting with specific molecular targets within cancer cells .

The mechanism of action for this compound involves several pathways:

  • Interaction with Biological Macromolecules : The benzylamino group can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their function.
  • Redox Reactions : The compound may participate in redox reactions that affect cellular pathways, contributing to its biological effects .

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as:

Compound NameStructural FeaturesBiological Activity
Dimethyl (E)-4-[(benzylamino)methylidene]pent-2-enedioateLacks Z configurationModerate antimicrobial activity
Dimethyl (Z)-4-[(benzylamino)methylidene]pent-2-enedioateZ configurationLower anticancer activity
Dimethyl (E,4Z)-4-[(methylamino)methylidene]pent-2-enedioateMethylamine instead of benzylamineReduced efficacy in both activities

The unique geometric configuration and presence of the benzylamino group in this compound contribute to its distinct biological activity compared to its analogs.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.

Study 2: Anticancer Properties

In a cell line study using human breast cancer cells (MCF7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent .

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